![molecular formula C23H18N6O2S B2496237 N-(4-acetylphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide CAS No. 1207044-90-3](/img/structure/B2496237.png)
N-(4-acetylphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound, characterized by its complex structure, has been the subject of research due to its potential in various fields. The molecule consists of a phenyl group linked to a pentaazatricyclo[7.3.0.0^{2,6}]dodecaene core, further modified by acetamide and acetylphenyl groups. Such structures are often explored for their unique physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, including condensation, acetylation, and sulfanylation steps. For example, derivatives of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide are synthesized through condensation of corresponding thiol and chloroacetamide in the presence of anhydrous potassium carbonate, highlighting the complexity of synthesizing such molecules (MahyavanshiJyotindra et al., 2011).
Molecular Structure Analysis
The molecular structure of similar compounds shows significant interaction between different molecular fragments, including hydrogen bonding and π-π interactions, which play a crucial role in stabilizing the molecule's structure. The folded conformation around the methylene C atom of the thioacetamide bridge, as seen in related acetamides, suggests a common structural theme in these molecules (Subasri et al., 2016).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including Pummerer-type cyclization, which is a key step in synthesizing complex molecules like 4-aryl-2-methyl-1,2,3,4-tetrahydroisoquinolines, indicating the reactivity and versatility of the sulfanylacetamide group in synthetic chemistry (Toda et al., 2000).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their application. Studies show that these properties can be significantly affected by the molecular structure and the nature of the substituents on the aromatic rings, as seen in the synthesis and characterization of related sulfanilamide derivatives (Lahtinen et al., 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles or electrophiles, stability under various conditions, and the ability to undergo specific reactions, are key to understanding the compound's utility in synthetic and medicinal chemistry. The study of substituted phenyl[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetates/acetamides as enzyme inhibitors provides insight into the chemical behavior and potential applications of these molecules (Iqbal et al., 2019).
Scientific Research Applications
Synthesis and Characterization
Research on sulfanilamide derivatives, such as those described by Lahtinen et al. (2014), involves the synthesis and characterization (including thermal and antimicrobial studies) of compounds with complex structures. These studies often focus on understanding the chemical properties, stability, and potential biological activities of such molecules (Lahtinen et al., 2014).
Antimicrobial and Antitumor Activities
The evaluation of new synthetic derivatives for antimicrobial and antitumor activities is a common theme. For example, compounds with thiazolidin-4-one derivatives have been synthesized to determine their antimicrobial activity, offering insights into feasible structure-activity relationships (Baviskar et al., 2013). Additionally, benzothiazole derivatives bearing different heterocyclic rings have been screened for potential antitumor activity, highlighting the importance of structural variations in enhancing biological efficacy (Yurttaş et al., 2015).
Enzyme Inhibition
Compounds like 1,2,4-triazole derivatives have been investigated for their inhibitory potential against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of neurological disorders. Studies on these compounds not only explore their potential therapeutic benefits but also provide a basis for understanding how structural modifications can impact enzyme inhibition (Riaz et al., 2020).
properties
IUPAC Name |
N-(4-acetylphenyl)-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2S/c1-15(30)16-7-9-18(10-8-16)24-21(31)14-32-23-26-25-22-20-13-19(17-5-3-2-4-6-17)27-29(20)12-11-28(22)23/h2-12,19-20,22,25,27H,13-14H2,1H3,(H,24,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCCSENHXUMDOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NNC3N2C=CN4C3CC(N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-ethyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2496154.png)
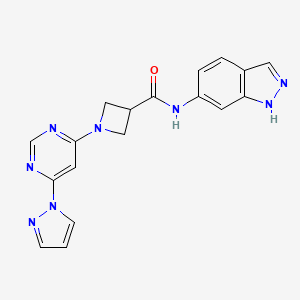
![4-[Ethyl(2,2,3,3-tetrafluoropropyl)amino]benzaldehyde](/img/structure/B2496158.png)
![5-methyl-N-(3-phenylpropyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2496159.png)
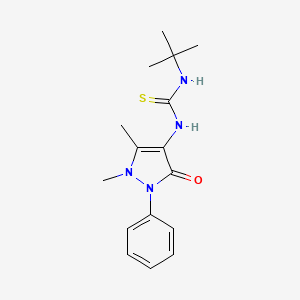
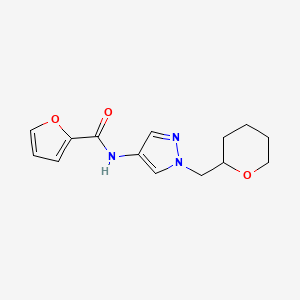

![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2496167.png)
![6-ethyl-1,3-dimethyl-5-((pyridin-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2496168.png)
![5-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2496170.png)
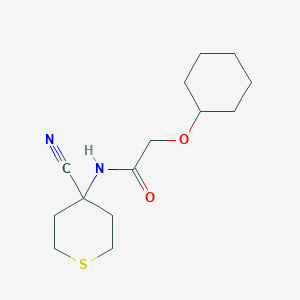
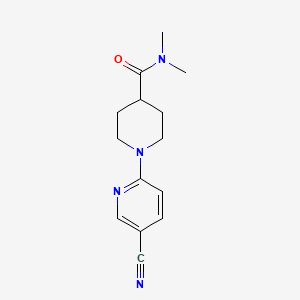

![3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine](/img/structure/B2496177.png)